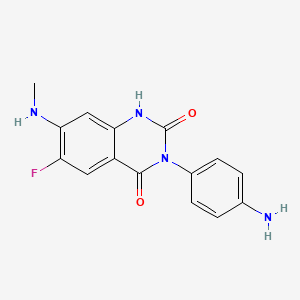

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Description

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic aromatic core with distinct substituents: a 4-aminophenyl group at position 3, fluorine at position 6, and a methylamino group at position 6. The fluorine atom likely enhances metabolic stability and binding affinity, while the 4-aminophenyl group may contribute to π-π stacking interactions in biological targets. Synthetic routes for such compounds often involve halogenation and nucleophilic substitution, as seen in related quinazoline-diones .

Properties

IUPAC Name |

3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGIYPBKRLZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647279 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936501-00-7 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936501-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method includes the use of metal-catalyzed reactions, such as those involving copper or iron catalysts . These reactions typically require specific conditions, such as the presence of a base and a suitable solvent, and are often carried out under reflux or microwave-assisted conditions .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized in acidic or alkaline conditions to form different quinazoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione, including 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione, exhibit significant antimicrobial properties. A study focused on the synthesis of novel quinazoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using the Agar well diffusion method, revealing that several derivatives displayed moderate to significant antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Candida albicans | 13 | 75 |

Anticancer Properties

Quinazoline derivatives have been widely studied for their anticancer potential. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation. A review highlighted that various quinazoline derivatives have been developed and tested for their cytotoxic effects against different cancer cell lines. The presence of fluorine and amino groups in the structure enhances their biological activity by improving solubility and bioavailability .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of quinazoline derivatives, researchers found that specific modifications at positions 6 and 7 significantly increased cytotoxicity against human cancer cell lines. The study concluded that further optimization of these compounds could lead to the development of effective anticancer agents .

Cardiovascular Effects

Some studies have explored the cardiovascular effects of quinazoline derivatives, including their potential as antihypertensive agents. Research has shown that certain compounds can effectively lower blood pressure by acting on alpha-adrenergic receptors. This property is particularly relevant for developing new treatments for hypertension without adverse effects on heart rate .

Table 2: Cardiovascular Activity of Quinazoline Derivatives

| Compound | Effect | Observations |

|---|---|---|

| Compound X | Blood Pressure Reduction | Significant lowering in hypertensive models |

| Compound Y | Heart Rate Control | No adverse effects noted |

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

Fluorine positioning on the quinazoline-dione scaffold significantly impacts molecular properties. Key analogues include:

| Compound Name | Substituents | Structural Similarity Score | Key Features |

|---|---|---|---|

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | 8-F | 0.66 | Fluorine at position 8 |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 7-F | 0.63 | Fluorine at position 7 |

| Target Compound | 6-F, 3-(4-aminophenyl), 7-MeNH | - | Multi-substituted scaffold |

The target compound’s fluorine at position 6 distinguishes it from analogues with fluorine at positions 7 or 7. Fluorine’s electronegativity may alter electron distribution, affecting interactions with hydrophobic pockets in biological targets. Notably, 7-fluoro derivatives exhibit reduced similarity scores (0.63), suggesting divergent physicochemical profiles .

Substituent Variants in the Quinazoline-dione Series

- These derivatives are synthesized via enaminone intermediates, contrasting with the halogenation pathways used for the target compound .

- Glycopyranosylamine Derivatives: N-glycopyranosylamines of 3-aminoquinazoline-2,4(1H,3H)-dione (e.g., glycosylated analogues) exhibit improved solubility due to carbohydrate moieties, unlike the hydrophobic 4-aminophenyl group in the target compound. This modification is critical for bioavailability in glycosidase-targeted therapies .

Functional and Therapeutic Implications

Delocamten, a tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, serves as a cardiac myosin inhibitor, illustrating the therapeutic relevance of dione scaffolds. However, its pyrido-pyrimidine core differs from the quinazoline system, underscoring the target compound’s unique pharmacophore .

Biological Activity

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione, commonly referred to as a quinazolinone derivative, has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, which includes anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 936501-00-7. The structure features a quinazoline core with various substituents that influence its biological activity.

1. Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:

- A study demonstrated that derivatives with a similar structure exhibited cytotoxic effects against breast cancer and hepatocellular carcinoma cells, with IC50 values in the low micromolar range .

- The mechanism of action often involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 0.78 | Cell cycle arrest |

| Compound B | Hepatocellular Carcinoma | 1.5 | Apoptosis induction |

2. Antimicrobial Activity

The quinazolinone scaffold has been linked to antimicrobial properties, particularly against mycobacterial infections. A derivative was found to inhibit mycobacterial NADH dehydrogenase (NDH-2), crucial for bacterial respiration:

- The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.78 µg/mL against Mycobacterium tuberculosis .

3. Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects:

- Compounds have been shown to inhibit the nuclear translocation of NF-κB in macrophage-like cells, thereby reducing pro-inflammatory cytokine production .

- In vivo studies indicated significant reductions in inflammation markers in animal models treated with these compounds.

| Activity | Effect | Reference |

|---|---|---|

| NF-κB Inhibition | Reduced cytokine release | |

| In vivo Inflammation | Decreased markers |

4. Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties:

- Certain derivatives were effective in preventing β-amyloid formation, a key factor in Alzheimer’s disease progression .

- Molecular docking studies indicated strong binding affinities to targets involved in neurodegenerative pathways.

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Basic: How can researchers optimize the synthetic route for 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione?

Answer:

The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives or functionalization of preformed quinazoline cores. For this compound, a multi-step approach is recommended:

Core Formation : Start with a fluoro-substituted anthranilic acid derivative. Cyclize with urea or thiourea under acidic conditions to form the 2,4(1H,3H)-quinazolinedione core .

Amination : Introduce the 4-aminophenyl group via nucleophilic aromatic substitution (SNAr) using a protected aniline derivative.

Methylamino Functionalization : React the 7-position with methylamine under controlled pH (e.g., in dichloromethane at 277 K) to avoid over-alkylation .

Purification : Use crystallization from polar aprotic solvents (e.g., 2-methoxyethanol) to isolate high-purity crystals (>95%) .

Key Validation : Monitor reactions via TLC/HPLC and confirm structures using H NMR (e.g., aromatic proton shifts at δ 7.02–8.44 ppm) and X-ray crystallography for planar confirmation of the quinazoline core (mean deviation <0.02 Å) .

Basic: What analytical techniques are critical for characterizing the compound’s purity and stability?

Answer:

- Purity Assessment :

- Stability Testing :

Advanced: How can researchers resolve contradictions in biological activity data across in vitro and in vivo studies?

Answer:

Discrepancies often arise from differences in bioavailability, metabolism, or assay conditions. Follow this protocol:

Pharmacokinetic Profiling : Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) to identify active/inactive derivatives .

Dose-Response Validation : Replicate in vitro assays (e.g., kinase inhibition IC) under physiological pH and temperature, and compare with in vivo efficacy using matched dosing regimens .

Tissue Distribution Studies : Use radiolabeled compound (e.g., C) to quantify target tissue penetration .

Statistical Reconciliation : Apply ANOVA to assess inter-study variability (p<0.05 threshold) and adjust for confounding factors (e.g., solvent effects in vitro) .

Example : If in vitro IC = 10 nM but in vivo ED = 50 mg/kg, check for plasma protein binding (>95% binding reduces free drug concentration) .

Advanced: What computational strategies predict the compound’s interactions with kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets of EGFR or VEGFR. Prioritize poses with hydrogen bonds to backbone residues (e.g., Met793 in EGFR) and hydrophobic contacts with fluorophenyl groups .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and calculate binding free energy (MM-PBSA) .

- QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

Validation : Cross-check with experimental kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Advanced: How should researchers design in vivo studies to evaluate toxicity and efficacy?

Answer:

- Animal Model Selection : Use transgenic mice (e.g., EGFR-overexpressing models) for target-specific toxicity assessment .

- Dosing Regimen :

- Efficacy Metrics : Tumor volume reduction (xenograft models) or biomarker modulation (e.g., pERK levels in serum) .

- Control Groups : Include vehicle, positive control (e.g., gefitinib for EGFR), and sham-operated animals .

Statistical Design : Use randomized block designs with n=10 per group to ensure power >80% .

Advanced: What methodologies address low solubility during formulation development?

Answer:

- Co-Solvent Systems : Test PEG-400/water mixtures (up to 40% PEG) to enhance solubility (>1 mg/mL) .

- Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) via thin-film hydration, achieving particle size <200 nm (PDI <0.2) .

- Solid Dispersion : Use spray-drying with HPMC-AS to create amorphous dispersions (Tg >50°C above storage temperature) .

- pH Adjustment : Solubilize via protonation of the quinazolinone amine (pKa ~8.5) in citrate buffer (pH 4.0) .

Validation : Conduct shake-flask solubility assays and dissolution testing (USP II apparatus) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

- X-ray Diffraction : Collect high-resolution data (<1.0 Å) to map electron density for the 1H,3H-dione tautomer. Key metrics:

- Planarity : Confirm quinazoline core planarity (dihedral angle <5° with substituents) .

- Hydrogen Bonding : Identify intermolecular H-bonds (e.g., O–H⋯N, 2.8–3.0 Å) stabilizing the enol form .

- DFT Calculations : Compare tautomer energies (e.g., at B3LYP/6-311+G(d,p) level) to predict dominant forms in solution .

- Solid-State NMR : Use N CP-MAS to detect tautomer-specific chemical shifts (e.g., δ 120 ppm for lactam nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.